![molecular formula C10H14N6O3 B392992 tert-butyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 311321-42-3](/img/structure/B392992.png)
tert-butyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Description
This compound is a derivative of oxadiazole and triazole . It is available for purchase from various chemical suppliers . It is used in proteomics research .
Synthesis Analysis
The synthesis of similar oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . The amino group of the resulting oxadiazoles is then acylated with various acid chlorides . In a specific example, coupling of an amino-oxadiazole with N-Boc-glycine and N-Boc-phenylalanine led to the formation of related compounds .Molecular Structure Analysis
The molecular structure of this compound, as with other oxadiazole derivatives, includes a 1,2,5-oxadiazole ring and a 1H-1,2,3-triazole ring . The exact structure can be confirmed using spectral analysis such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acylation, cyclization, and coupling reactions . For instance, cyclization of certain acetamides by reaction with ammonium thiocyanate gives thiazolidinones . Also, coupling of chloroacetamide with two mercaptothiazoles gives coupled heterocyclic derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available literature. For detailed information, one may refer to databases like ChemSpider .Future Directions
The future directions for the research and development of this compound could involve further exploration of its biological activity. For instance, the antibacterial activity of similar compounds against Salmonella typhi has been evaluated . Therefore, this compound could potentially be studied for its activity against various pathogens.
properties
IUPAC Name |
tert-butyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-5-6(9(17)18-10(2,3)4)12-15-16(5)8-7(11)13-19-14-8/h1-4H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKVKXXLWPVOFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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